
Fmoc-L-Lys(Boc)-Gly-OH
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of Fmoc-L-Lys(Boc)-Gly-OH is 468.54 g/mol . The Boc group on the side chain is stable under basic conditions and remains in place even through many Fmoc deprotection cycles .Chemical Reactions Analysis
The Boc group in Fmoc-L-Lys(Boc)-Gly-OH is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin . Methylation or acetylation of lysine side chains in histones play important roles in DNA regulation .Physical And Chemical Properties Analysis
Fmoc-L-Lys(Boc)-Gly-OH is a solid substance . It has a molecular weight of 468.54 g/mol . The storage temperature is below +30°C .Aplicaciones Científicas De Investigación
Peptide Synthesis
“Fmoc-L-Lys(Boc)-OH” is a standard reagent for coupling lysine into peptide sequences . It is used in the synthesis of various peptides, which are essential in biological research and drug development.
Hydrogel Construction
In recent years, several fluorenylmethoxycarbonyl (Fmoc)-functionalized amino acids and peptides, including “Fmoc-L-Lys(Boc)-Gly-OH”, have been used to construct hydrogels . These hydrogels find a wide range of applications in areas such as drug delivery, tissue engineering, and 3D cell culture.
pH-Controlled Ambidextrous Gelation
“Fmoc-L-Lys(Boc)-Gly-OH” exhibits pH-controlled ambidextrous gelation . This means it can form gels in both water and organic solvents at different pH values, which is significant among gelators. This property can be exploited in various applications, including environmental remediation and controlled substance release.
Thermo-reversible Organogels
“Fmoc-L-Lys(Boc)-Gly-OH” can form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents . These organogels can change their state with temperature, which can be useful in applications like drug delivery and materials science.
Dye Removal Properties
The gels formed by “Fmoc-L-Lys(Boc)-Gly-OH” have been found to possess dye removal properties . This makes them potentially useful in environmental applications, particularly in the treatment of dye-contaminated wastewater.
Drug Carrier
“Fmoc-L-Lys(Boc)-Gly-OH” has been found to be effective as a drug carrier . The gels formed by this compound can encapsulate drugs and release them in a controlled manner, which is a key requirement in drug delivery systems.
Safety and Hazards
Fmoc-L-Lys(Boc)-Gly-OH is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
Mecanismo De Acción
Target of Action
Fmoc-L-Lys(Boc)-Gly-OH is a derivative of the amino acid lysine . It is used as a building block in the solid phase peptide synthesis . The primary targets of this compound are the peptide sequences that are being synthesized .
Mode of Action
The compound interacts with its targets by being incorporated into peptide sequences during the process of peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups serve as protective groups that prevent unwanted side reactions during the synthesis process . These groups can be selectively removed when needed, allowing for the controlled assembly of the peptide sequence .
Biochemical Pathways
The compound plays a role in the biochemical pathway of peptide synthesis . It is incorporated into the growing peptide chain during the elongation phase of synthesis . The exact pathways and downstream effects would depend on the specific peptide sequence being synthesized.
Pharmacokinetics
As a compound used in peptide synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fmoc-L-Lys(Boc)-Gly-OH would largely depend on the final peptide product .
Result of Action
The result of the action of Fmoc-L-Lys(Boc)-Gly-OH is the successful incorporation into a peptide sequence, contributing to the formation of the desired peptide product . The specific molecular and cellular effects would be determined by the biological activity of the final peptide product.
Action Environment
The action of Fmoc-L-Lys(Boc)-Gly-OH is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of its incorporation into the peptide sequence . The stability of the compound can also be affected by these factors, which is why it is typically stored under specific conditions to maintain its reactivity .
Propiedades
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O7/c1-28(2,3)38-26(35)29-15-9-8-14-23(25(34)30-16-24(32)33)31-27(36)37-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,35)(H,30,34)(H,31,36)(H,32,33)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUSIHMSJBVWSZ-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(Boc)-Gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



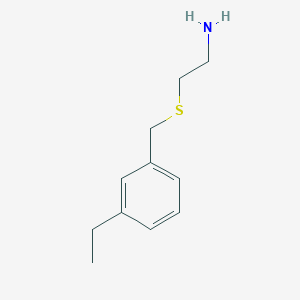

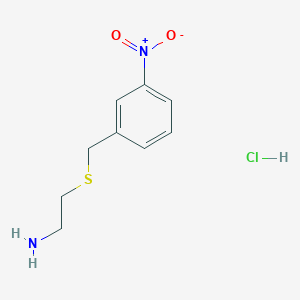
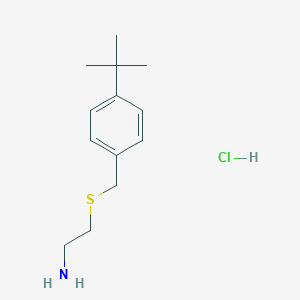
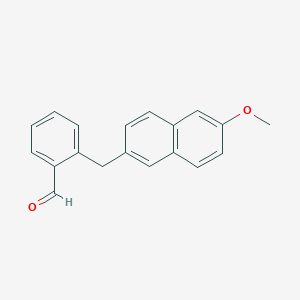
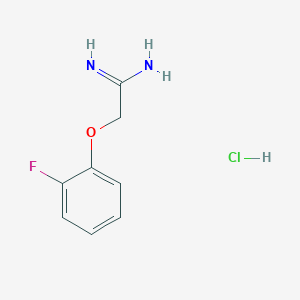
![1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)

![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)
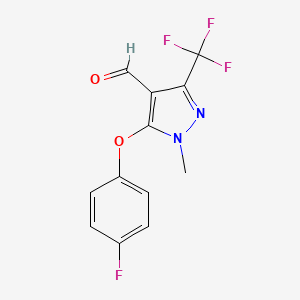
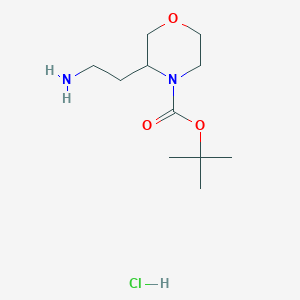
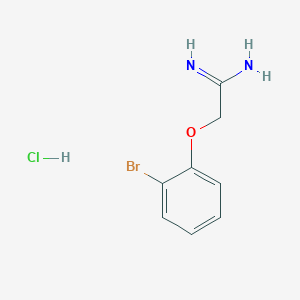
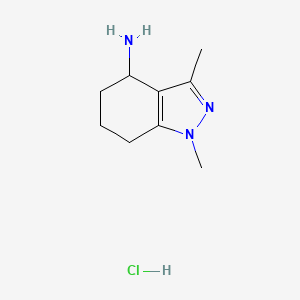
![2-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6299239.png)